

# Using ELISA to measure Angiotensin II levels in plasma samples

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## Compound of Interest

Compound Name: *Acpt-II*  
Cat. No.: *B10783477*

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Application Note: Precision Quantification of Angiotensin II in Plasma via Competitive ELISA

## Introduction: The Challenge of the Octapeptide

Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS), driving vasoconstriction, aldosterone release, and sodium retention.[1] Despite its physiological centrality, measuring circulating Ang II is notoriously difficult due to three factors:

- **Low Abundance:** Normal plasma levels range from 10–60 pg/mL, pushing the lower limits of detection (LLOD) for many standard ELISAs.
- **Rapid Half-Life:** In circulating plasma, Ang II has a half-life of <1 minute, rapidly degrading into Ang III, Ang IV, and Ang (1-7).
- **Ex Vivo Generation:** Conversely, Renin and ACE remain active in collected blood, potentially converting Ang I into new Ang II after the sample is drawn, leading to false positives.

Scope of this Guide: This protocol details a rigorous workflow for the quantification of Ang II. Unlike "Direct" ELISA kits which often suffer from matrix interference, this guide prioritizes a

Solid Phase Extraction (SPE) workflow to ensure data integrity suitable for drug development and peer-reviewed publication.

## Pre-Analytical Variables: The "Make or Break" Phase

The validity of Ang II data is determined at the moment of phlebotomy. Standard EDTA tubes are insufficient because they do not fully inhibit the enzymes that generate or degrade Ang II.

### The Inhibitor Cocktail

You must introduce a specific protease inhibitor cocktail immediately upon collection. Do not rely solely on the EDTA in the tube.

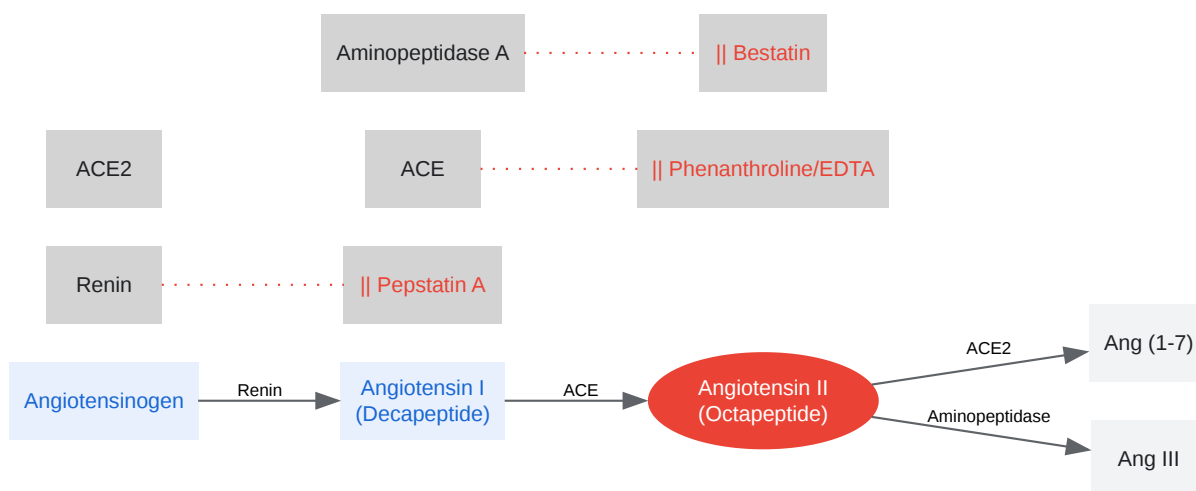
Component	Target Enzyme	Action	Final Concentration
EDTA	Metalloproteases (ACE)	Chelates Zn <sup>2+</sup> /Ca <sup>2+</sup> required for ACE activity.	10 mM
1,10-Phenanthroline	Aminopeptidases	Prevents degradation of Ang II to Ang III.	0.44 mM
Pepstatin A	Renin	Prevents conversion of Angiotensinogen to Ang I.	0.1 mM
PMSF	Serine Proteases	Broad-spectrum stability.	1 mM
Enalaprilat (Optional)	ACE	Specific high-affinity ACE blockade.	20 μM

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*Protocol Tip: Prepare a 100X "RAS Cocktail" in ethanol/DMSO. Add 100 µL of this cocktail per 10 mL of blood before collection or immediately after.*

## Pathway Visualization: Why Inhibitors Matter

The following diagram illustrates the enzymatic battlefield within a plasma sample and where specific inhibitors intervene.



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Caption: Enzymatic cascade of Angiotensin. Red bars indicate where specific inhibitors prevent false elevation (Renin/ACE) or false depletion (Aminopeptidase) of the target analyte.

## Sample Preparation: Extraction Protocol

While some kits claim "Direct Measurement," plasma proteins (albumin, globulins) often mask the epitope or cause non-specific binding, leading to high background noise. C18 Solid Phase Extraction (SPE) is the industry standard for removing these interferences.

#### Required Materials:

- Phenylsilyl silica or C18 Sep-Pak columns (e.g., Waters Sep-Pak Vac 3cc).
- Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Buffer B: 60% Acetonitrile / 0.1% TFA.

#### Step-by-Step Extraction Workflow:

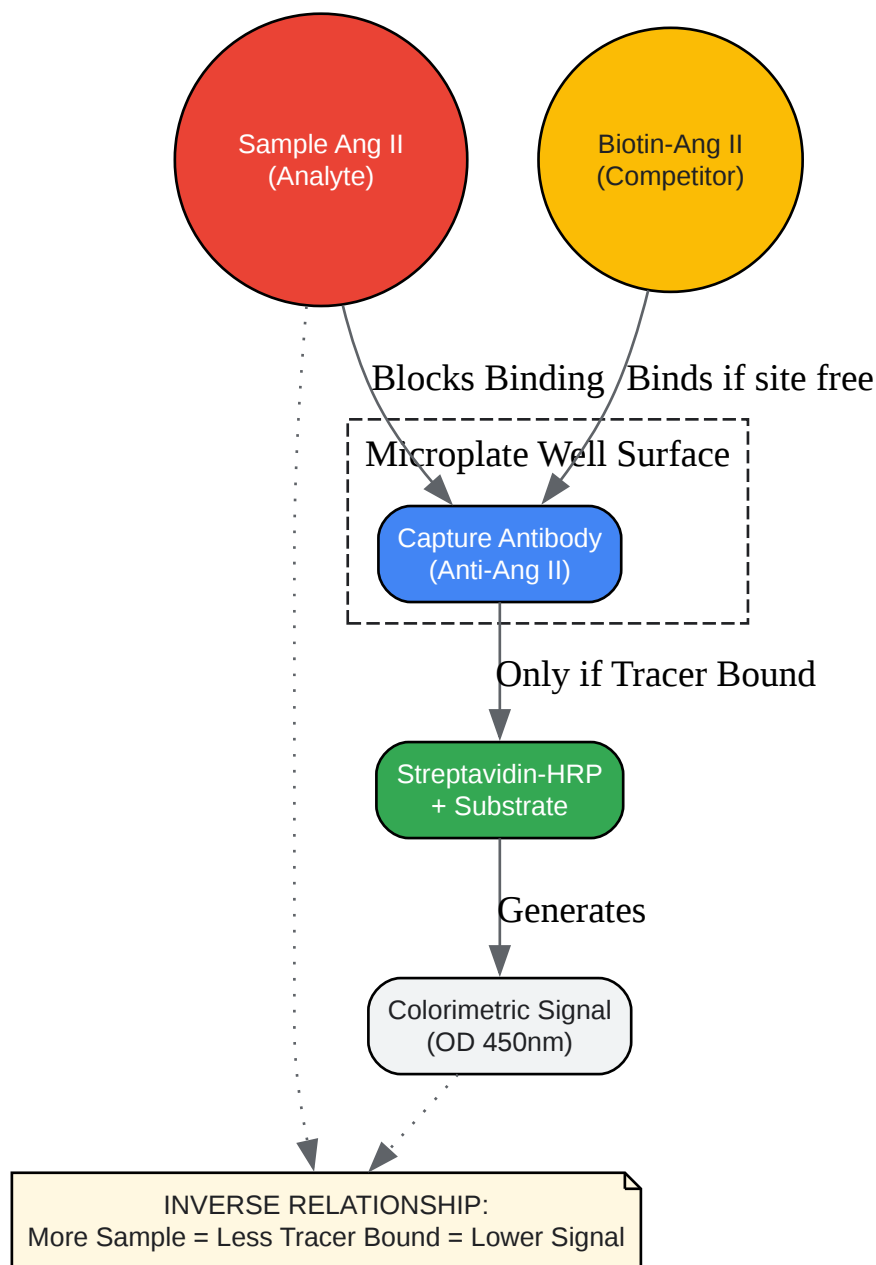
- Acidification: Mix 1 mL of plasma with 1 mL of Buffer A. Centrifuge at 12,000 x g for 20 min at 4°C to precipitate large proteins. Collect supernatant.
- Conditioning: Wash C18 column with 3 mL Methanol, followed by 3 mL Buffer A.
- Loading: Apply the acidified plasma supernatant to the column. Allow to flow by gravity or weak vacuum.
- Washing: Wash column with 3 mL Buffer A. Repeat twice. (This removes salts and hydrophilic proteins).
- Elution: Elute slowly with 3 mL of Buffer B into a polypropylene tube.
- Evaporation: Evaporate the eluate to dryness using a centrifugal concentrator (SpeedVac) or nitrogen stream at room temperature.
- Reconstitution: Reconstitute the pellet in 100 µL of the ELISA Kit Assay Buffer immediately before running the assay. Note: This provides a 10x concentration factor, effectively lowering your detection limit.

## Assay Principle: Competitive ELISA

Angiotensin II is too small for a "Sandwich" ELISA (which requires two distinct epitopes). Therefore, a Competitive EIA format is used.<sup>[1][2][3]</sup>

- The Setup: The plate is coated with a Capture Antibody specific to Ang II.

- The Competition: You add your sample (containing native Ang II) AND a fixed concentration of Biotinylated-Ang II (Tracer).
- The Logic: Native Ang II and Biotin-Ang II compete for the limited antibody binding sites.
- The Result: Inverse Relationship. High levels of Ang II in the sample block the Biotin-Ang II from binding.
  - High Signal (Yellow) = Low Ang II.
  - Low Signal (Clear) = High Ang II.



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Caption: Mechanism of Competitive ELISA. The analyte (Sample Ang II) inhibits the binding of the tracer, resulting in an inverse correlation between concentration and optical density.

## Detailed Analytical Protocol

Reagents: Use a high-sensitivity commercial kit (e.g., Enzo Life Sciences, Cayman Chemical, or Bertin Bioreagent). Ensure the antibody has <1% cross-reactivity with Ang I.

- Standard Curve Preparation:
  - Prepare serial dilutions of synthetic Ang II standard in Assay Buffer.
  - Typical Range: 1,000 pg/mL down to 1.9 pg/mL.
- Plating:
  - Add 100  $\mu$ L of Standard or Reconstituted Extracted Sample to appropriate wells.
  - Add 50  $\mu$ L of Biotin-Ang II Tracer to all wells (except Blanks).
  - Add 50  $\mu$ L of Ang II Antiserum (Primary Antibody) to all wells (except Blanks/NSB).
- Incubation:
  - Incubate overnight (16–20 hours) at 4°C with orbital shaking (300 rpm). Note: Equilibrium kinetics are critical for competitive assays of small peptides.
- Washing:
  - Aspirate and wash 5 times with Wash Buffer (PBS + 0.05% Tween-20).
- Detection:
  - Add 200  $\mu$ L Streptavidin-HRP conjugate. Incubate 1 hour at Room Temperature.
  - Wash 5 times.<sup>[1][4]</sup>
- Development:
  - Add 200  $\mu$ L TMB Substrate. Incubate 30 mins in dark.
  - Stop reaction with 50  $\mu$ L 2N H<sub>2</sub>SO<sub>4</sub>.
  - Read OD at 450 nm immediately.

## Data Analysis & Validation

## Curve Fitting

Do not use linear regression. Competitive assays require a 4-Parameter Logistic (4-PL) or Log-Logit curve fit.

- X-Axis: Log Concentration (pg/mL).
- Y-Axis: % Bound ( $B/B_0$ ), where  $B_0$  is the Maximum Binding well (Tracer + Antibody, no Sample).

## Quality Control Criteria

Parameter	Acceptance Criteria	Corrective Action
%CV (Intra-assay)	< 10%	Check pipetting technique.
%CV (Inter-assay)	< 15%	Check kit lot variation.
Spike Recovery	80% – 120%	If low, matrix interference persists (re-extract).
Linearity	$R^2 > 0.99$	Re-run standard curve.

## Troubleshooting High Background

If your  $B_0$  (Maximum Binding) signal is low, or your "Zero" standard looks like a sample:

- Wash Efficiency: Increase wash steps from 5 to 7.
- Extraction Quality: The C18 column may have dried out during conditioning. Ensure the bed remains wet before sample loading.
- Incomplete Evaporation: Residual TFA from the extraction buffer will acidify the ELISA well and kill the antibody binding. Ensure samples are completely dry before reconstitution.

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